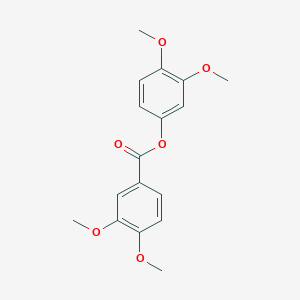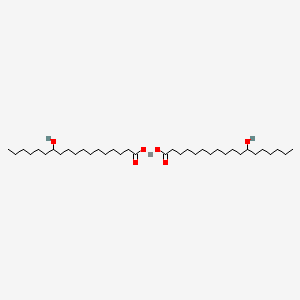
Lead 12-hydroxyoctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead 12-hydroxyoctadecanoate is a chemical compound that belongs to the class of lead soaps. It is derived from 12-hydroxyoctadecanoic acid, also known as 12-hydroxystearic acid. This compound is commonly used in various industrial applications, particularly as a lubricant and stabilizer.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead 12-hydroxyoctadecanoate is typically synthesized by reacting lead oxide or lead acetate with 12-hydroxyoctadecanoic acid. The reaction is carried out in an aqueous medium, often under reflux conditions to ensure complete reaction. The general reaction can be represented as:
PbO+C18H36O3→Pb(C18H35O3)2+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where lead oxide or lead acetate is mixed with 12-hydroxyoctadecanoic acid. The mixture is heated and stirred to facilitate the reaction. The product is then purified through filtration and drying processes.
Chemical Reactions Analysis
Types of Reactions: Lead 12-hydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: It can be reduced to form lead metal and other reduced species.
Substitution: The lead ion can be substituted with other metal ions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Metal salts like sodium chloride or potassium nitrate can facilitate substitution reactions.
Major Products Formed:
Oxidation: Lead oxides and various organic by-products.
Reduction: Lead metal and reduced organic compounds.
Substitution: Metal soaps with different metal ions.
Scientific Research Applications
Lead 12-hydroxyoctadecanoate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to toxicity and environmental impact.
Medicine: Explored for its potential use in drug delivery systems and as a stabilizer in pharmaceutical formulations.
Industry: Widely used as a lubricant, stabilizer, and thickening agent in various industrial applications, including the production of greases and coatings.
Mechanism of Action
The mechanism of action of lead 12-hydroxyoctadecanoate involves its interaction with molecular targets such as enzymes and cellular membranes. The lead ion can bind to specific sites on enzymes, altering their activity and affecting various biochemical pathways. Additionally, the compound can integrate into cellular membranes, affecting their fluidity and permeability.
Comparison with Similar Compounds
Lithium 12-hydroxyoctadecanoate: Similar in structure but contains lithium instead of lead. It is commonly used in lubricating greases.
Calcium 12-hydroxyoctadecanoate: Contains calcium and is used as a stabilizer and thickening agent in various applications.
Sodium 12-hydroxyoctadecanoate: Contains sodium and is used in soap and detergent formulations.
Uniqueness: Lead 12-hydroxyoctadecanoate is unique due to the presence of the lead ion, which imparts specific properties such as high density and stability. These properties make it particularly useful in applications requiring heavy metal soaps with high thermal stability and lubricating properties.
Properties
CAS No. |
58405-97-3 |
|---|---|
Molecular Formula |
C36H70O6Pb |
Molecular Weight |
806 g/mol |
IUPAC Name |
12-hydroxyoctadecanoate;lead(2+) |
InChI |
InChI=1S/2C18H36O3.Pb/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*17,19H,2-16H2,1H3,(H,20,21);/q;;+2/p-2 |
InChI Key |
OZHGKMQTUUYMRS-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,8-Methano-1H-pyrrolo[3,2-c]azocine(9CI)](/img/structure/B13792804.png)
![1H-Pyrrole-3-carboxylicacid,2,4-dimethyl-5-[(2-methyl-1-oxopropoxy)acetyl]-,ethylester(9CI)](/img/structure/B13792807.png)
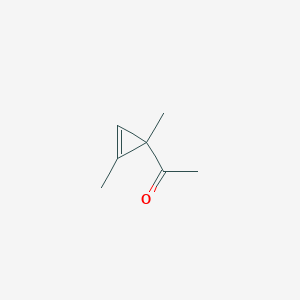

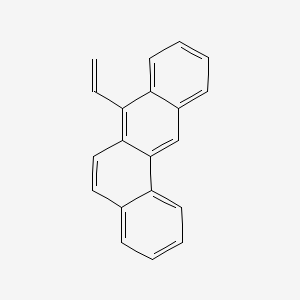
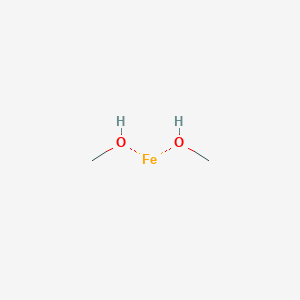
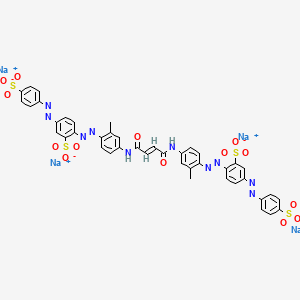
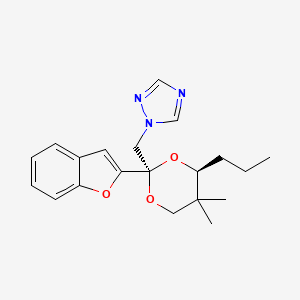

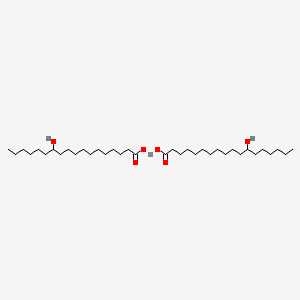
![Cyclohexane,[3-(ethoxymethoxy)propyl]-](/img/structure/B13792895.png)
